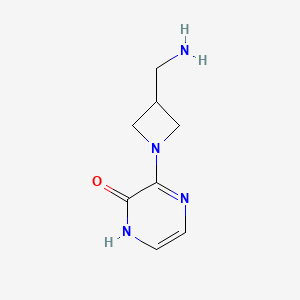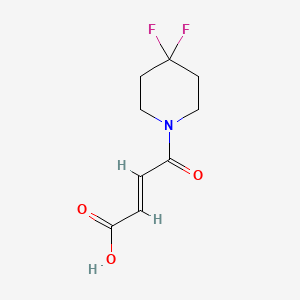
(E)-4-(4,4-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid
Übersicht
Beschreibung
(E)-4-(4,4-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C9H11F2NO3 and its molecular weight is 219.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Methods
- Microwave-Assisted Synthesis: An efficient synthesis method using microwave assistance and ytterbium triflate catalyst allows the fast preparation of 4-(hetero)aryl-4-oxobut-2-enoic acid derivatives, serving as building blocks for biologically active compounds. This protocol yields pure products in significant isolated yields, demonstrating the versatility of these derivatives in synthetic chemistry (Tolstoluzhsky et al., 2008).
Structural and Spectroscopic Analysis
- Structural Insights: The crystal structure of N-Phenylmaleamic acid, a derivative, showcases the planarity and intramolecular hydrogen bonding critical to the stability and reactivity of these compounds (Lo & Ng, 2009).
Synthesis of Biologically Active Derivatives
- Antibacterial and Antitumor Activities: Novel N-maleanilinic acid derivatives synthesized through solvent-free reactions exhibited significant efficacy against carcinoma cells, indicating their potential in medicinal chemistry for developing new therapeutic agents (Zayed, El-desawy, & Eladly, 2019).
- Heterocyclic Compounds for Antibacterial Use: Derivatives synthesized from 4-(4-bromophenyl)-4-oxobut-2-enoic acid showed potential as antibacterial agents, highlighting the compound's utility in creating novel heterocycles with expected biological activities (El-Hashash et al., 2015).
Spectrophotometric and Fluorimetric Applications
- Analytical Reagent Use: The compound has been utilized as a reagent for the spectrophotometric and fluorimetric determination of aliphatic thiol drugs, demonstrating its utility in analytical chemistry for drug analysis (Cavrini et al., 1988).
Complex Formation and Characterization
- Metal Complex Synthesis: Complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various metal ions have been synthesized, characterized, and explored for their thermal and magnetic properties, indicating the compound's role in coordination chemistry (Ferenc et al., 2017).
Eigenschaften
IUPAC Name |
(E)-4-(4,4-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO3/c10-9(11)3-5-12(6-4-9)7(13)1-2-8(14)15/h1-2H,3-6H2,(H,14,15)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDMEAQTLHLWQR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(F)F)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one](/img/structure/B1488363.png)
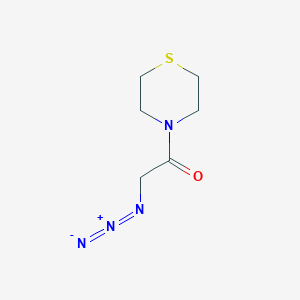


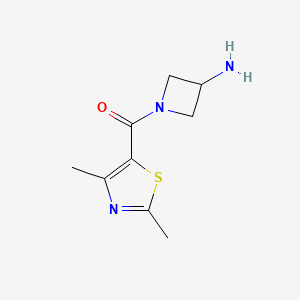
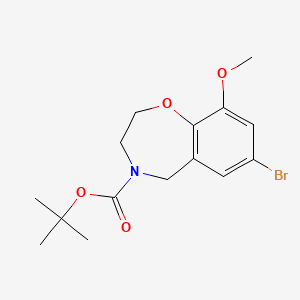
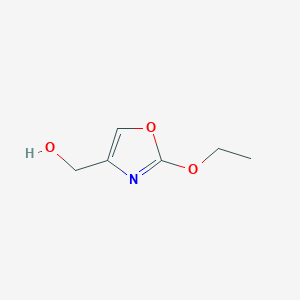
![2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide](/img/structure/B1488375.png)
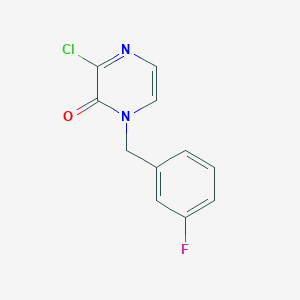
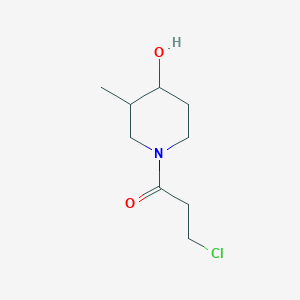

![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1488381.png)

